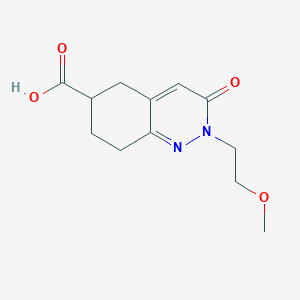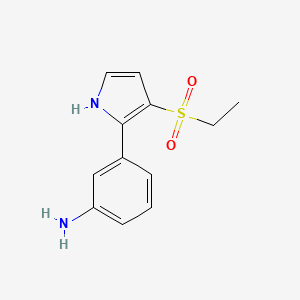
3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(エチルスルホニル)-1H-ピロール-2-イル)アニリンは、ピロール環にエチルスルホニル基とアニリン部分が置換された有機化合物です。
2. 製法
合成経路と反応条件
3-(3-(エチルスルホニル)-1H-ピロール-2-イル)アニリンの合成は、いくつかの合成経路によって達成できます。 一般的な方法の1つは、Paal-Knorr ピロール合成で、2,5-ジメトキシテトラヒドロフランを触媒量の塩化鉄(III)の存在下でエチルスルホニルアミンと反応させてピロール環を形成する方法です 。 得られたピロール誘導体は、次に求電子置換反応に付されてアニリン部分を導入することができます。
工業生産方法
この化合物の工業生産には、収率と純度を高く保つために最適化された反応条件を用いた大規模合成が含まれる場合があります。 これには通常、温度、圧力、試薬濃度などの反応パラメータを制御するための連続フローリアクターと自動化システムの使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with ethylsulfonylamine in the presence of a catalytic amount of iron (III) chloride to form the pyrrole ring . The resulting pyrrole derivative can then be subjected to electrophilic aromatic substitution to introduce the aniline moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
反応の種類
3-(3-(エチルスルホニル)-1H-ピロール-2-イル)アニリンは、次のような様々な化学反応を起こします。
酸化: エチルスルホニル基は酸化されてスルホン誘導体となる可能性があります。
還元: ニトロ基(存在する場合)はアミンに還元することができます。
置換: ピロール環では求電子置換反応が起こりえます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 塩酸の存在下で、亜鉛、スズ、または鉄などの還元剤が一般的に使用されます。
置換: 求電子置換反応では、ルイス酸触媒の存在下で臭素や塩素などの試薬がよく使用されます。
主な生成物
これらの反応によって生成される主な生成物には、スルホン誘導体、アミン、ハロゲン化ピロール化合物があります。
4. 科学研究への応用
3-(3-(エチルスルホニル)-1H-ピロール-2-イル)アニリンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のための有機合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用を持つ生物活性化合物としての可能性が調査されています。
医学: 特に新規治療薬の設計における薬剤開発における可能性のある用途が検討されています。
科学的研究の応用
3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
作用機序
3-(3-(エチルスルホニル)-1H-ピロール-2-イル)アニリンの作用機序には、特定の分子標的や経路との相互作用が含まれます。 例えば、特定の酵素や受容体を阻害して、生物学的反応を引き起こす可能性があります。 正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります .
6. 類似の化合物との比較
類似の化合物
3-(3-(メチルスルホニル)-1H-ピロール-2-イル)アニリン: 構造は似ていますが、エチルスルホニル基の代わりにメチルスルホニル基を持っています。
3-(3-(フェニルスルホニル)-1H-ピロール-2-イル)アニリン: フェニルスルホニル基を含み、化学的性質と用途が異なります。
独自性
3-(3-(エチルスルホニル)-1H-ピロール-2-イル)アニリンは、特定の置換パターンによって特徴付けられ、独特の化学反応性と潜在的な生物活性を付与しています。 エチルスルホニル基は、疎水性と親水性のバランスを提供し、様々な用途に適しています .
類似化合物との比較
Similar Compounds
3-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
3-(3-(Phenylsulfonyl)-1H-pyrrol-2-yl)aniline: Contains a phenylsulfonyl group, leading to different chemical properties and applications.
Uniqueness
3-(3-(Ethylsulfonyl)-1H-pyrrol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The ethylsulfonyl group provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications .
特性
分子式 |
C12H14N2O2S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC名 |
3-(3-ethylsulfonyl-1H-pyrrol-2-yl)aniline |
InChI |
InChI=1S/C12H14N2O2S/c1-2-17(15,16)11-6-7-14-12(11)9-4-3-5-10(13)8-9/h3-8,14H,2,13H2,1H3 |
InChIキー |
PXKVOIOGVBCCSA-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


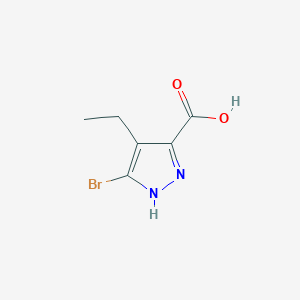
![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)
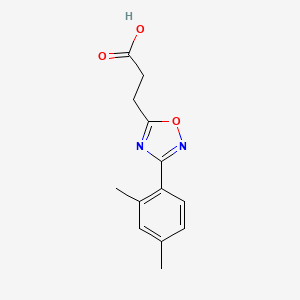
![2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775222.png)
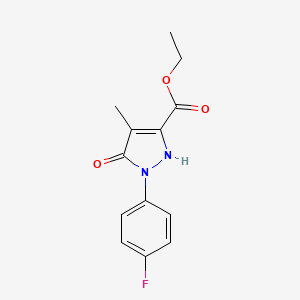
![2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione](/img/structure/B11775230.png)


![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)

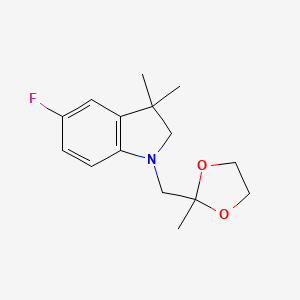
![1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole](/img/structure/B11775259.png)

